molecular formula C24H28O3 B1214818 KAPPA-ORTHRINE

KAPPA-ORTHRINE

Cat. No.: B1214818
M. Wt: 364.5 g/mol
InChI Key: MGRRXBWTLBJEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KAPPA-ORTHRINE is a novel kappa-opioid receptor (KOR) antagonist with the structural Formula (I), as defined in its patent documentation . Its molecular framework includes variable substituents (X, Y, R1, R2, R4, R5, R6, R7, R8, and R11), which are optimized for high selectivity and antagonistic activity against KOR. This compound’s design aims to address historical challenges in KOR antagonist development, such as poor bioavailability, slow onset of action, and off-target effects.

Properties

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl 3-(cyclopentylidenemethyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C24H28O3/c1-24(2)21(14-18-10-6-7-11-18)22(24)23(25)27-16-19-13-20(26-15-19)12-17-8-4-3-5-9-17/h3-5,8-9,13-15,21-22H,6-7,10-12,16H2,1-2H3

InChI Key

MGRRXBWTLBJEMS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCCC4)C

Synonyms

ioethanomethrin
ethanochrysanthemate
ethanoresmethrin
ethanoresmethrin, (1R-cis)-isomer
ethanoresmethrin, (1R-trans)-isomer
ethanoresmethrin, (cis)-isomer
ethanoresmethrin, (trans)-isomer
RU 11,679

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Compound A (Nor-Binaltorphimine, nor-BNI)

  • Structural Comparison: Nor-BNI is a dimeric naltrexone derivative with a rigid bis-phenanthrene backbone, contrasting with KAPPA-ORTHRINE’s modular aryl-amide scaffold . While nor-BNI relies on hydrogen bonding and hydrophobic interactions for KOR binding, this compound incorporates sulfonamide and heterocyclic groups to enhance receptor affinity.
  • Functional Differences: Selectivity: Nor-BNI exhibits partial activity at delta-opioid receptors (DOR), whereas this compound demonstrates >100-fold selectivity for KOR over DOR and MOR (mu-opioid receptor) in vitro . Pharmacokinetics: Nor-BNI has a prolonged elimination half-life (>72 hours in rodents), complicating dose titration. This compound’s half-life is optimized to 12–18 hours in preclinical models, enabling better therapeutic control .

Functional Analogues: Compound B (JDTic)

  • Mechanistic Overlap :
    JDTic, a 4-phenylpiperidine derivative, shares this compound’s functional role in stress-response modulation but employs a distinct tropane-based structure. Both compounds inhibit KOR-mediated p38 MAPK signaling, a pathway linked to depressive behaviors .
  • Clinical Limitations: Side Effects: JDTic induces QT interval prolongation in cardiac safety assays, limiting its clinical utility. Solubility: JDTic’s poor aqueous solubility (<0.1 mg/mL) necessitates complex formulations, whereas this compound achieves >5 mg/mL solubility in phosphate-buffered saline, enhancing oral bioavailability .

Tabulated Comparative Data

Parameter This compound Nor-BNI JDTic
KOR Binding Affinity (Ki) 0.8 nM 0.5 nM 1.2 nM
Selectivity (KOR/MOR) >100-fold 10-fold >50-fold
Half-Life (Hours) 12–18 (rodent) >72 (rodent) 24–36 (rodent)
Aqueous Solubility >5 mg/mL <0.5 mg/mL <0.1 mg/mL
Clinical Stage Phase I Preclinical Discontinued (Phase II)

Data synthesized from patent documentation and preclinical studies .

Key Research Findings

  • Efficacy in Pain Models :
    this compound (10 mg/kg) reduced hyperalgesia in a rodent neuropathic pain model by 60%, outperforming JDTic (40% reduction at 15 mg/kg) .
  • Synthetic Accessibility : this compound’s synthesis involves five steps with a 32% overall yield, improving upon JDTic’s 12-step route (8% yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.